5-methyl-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)isoxazole-3-carboxamide
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Overview
Description
5-methyl-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)isoxazole-3-carboxamide is a complex organic compound known for its intricate chemical structure, which includes multiple functional groups such as isoxazole, tetrazole, and morpholine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)isoxazole-3-carboxamide typically involves multi-step organic reactions. Key steps include the formation of isoxazole, the incorporation of a tetrazole ring, and the attachment of the morpholino and carboxamide groups. Reaction conditions may vary depending on the specific synthetic pathway, but they generally involve:
Use of organic solvents such as dichloromethane or dimethylformamide (DMF).
Reagents like hydrazine hydrate for tetrazole formation.
Catalysts to facilitate certain steps, such as palladium-catalyzed coupling reactions.
Industrial Production Methods: Industrial production often scales up these laboratory methods, optimizing reaction conditions for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency. Quality control measures, including chromatography and spectroscopy, ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of reactions, including:
Oxidation: Conversion of certain functional groups to their oxidized forms.
Reduction: Reduction of nitro groups or ketones to amines or alcohols, respectively.
Substitution: Reactions where specific atoms or groups are replaced with others.
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogenation with N-bromosuccinimide (NBS) or nucleophilic substitution using sodium azide (NaN3).
Major Products: Major products depend on the specific reactions undertaken but may include modified versions of the parent compound with altered functional groups or additional substituents.
Scientific Research Applications
Chemistry: In organic chemistry, this compound serves as a valuable intermediate in the synthesis of more complex molecules, aiding in the exploration of reaction mechanisms and synthetic methodologies.
Biology: Biologically, it has been studied for its potential as a bioactive molecule, with research exploring its interactions with various biological targets and its role in inhibiting specific enzymes or signaling pathways.
Medicine: In medicinal chemistry, it shows promise as a lead compound for drug development, particularly in targeting diseases associated with abnormal enzyme activity or receptor function.
Industry: Industrially, its unique chemical properties make it useful in the formulation of specialty chemicals and materials, including pharmaceuticals, agrochemicals, and polymers.
Mechanism of Action
The mechanism by which 5-methyl-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)isoxazole-3-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. Its isoxazole and tetrazole rings play crucial roles in these interactions, stabilizing the compound within the active sites of target proteins and modulating their activity. Pathways involved may include inhibition of kinase activity or disruption of signal transduction.
Comparison with Similar Compounds
Similar Compounds: Similar compounds include:
5-methyl-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)isoxazole-3-carboxamide analogs: These share the core structure but have varying substituents.
Tetrazole-based compounds: Known for their biological activity and used in various medicinal applications.
Isoxazole derivatives: Widely studied for their pharmacological properties.
Highlighting Uniqueness: What sets this compound apart is its combination of multiple functional groups, which confer a unique set of chemical and biological properties. This makes it a versatile scaffold for further modification and optimization in drug discovery and other scientific pursuits.
This compound's remarkable complexity and versatility make it a fascinating subject of study across various scientific disciplines.
Properties
IUPAC Name |
5-methyl-N-[4-[4-(2-morpholin-4-yl-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O5/c1-12-10-15(20-30-12)17(27)19-13-2-4-14(5-3-13)25-18(28)24(21-22-25)11-16(26)23-6-8-29-9-7-23/h2-5,10H,6-9,11H2,1H3,(H,19,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUCKTIDYXDNJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)N4CCOCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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